Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate
Overview
Description
Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate is an organic compound with the molecular formula C₉H₈N₂O₈ It is a derivative of benzoic acid and contains both nitro and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate typically involves the nitration of methyl 3-hydroxy-4-methoxybenzoate. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 2 and 6 positions of the aromatic ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of methyl 3-oxo-4-methoxy-2,6-dinitrobenzoate.
Reduction: Formation of methyl 3-hydroxy-4-methoxy-2,6-diaminobenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and methoxy groups also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- Methyl 3-hydroxy-4-methoxybenzoate
- Methyl 3-hydroxy-2,6-dinitrobenzoate
- Methyl 4-methoxy-2,6-dinitrobenzoate
Comparison: Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate is unique due to the presence of both hydroxyl and methoxy groups along with two nitro groups. This combination of functional groups imparts distinct chemical properties and reactivity compared to its similar compounds. The presence of the hydroxyl group enhances its solubility in polar solvents, while the nitro groups contribute to its potential biological activities.
Properties
IUPAC Name |
methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O8/c1-18-5-3-4(10(14)15)6(9(13)19-2)7(8(5)12)11(16)17/h3,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGAHQOINHARSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])C(=O)OC)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186564 | |
Record name | Benzoic acid, 3-hydroxy-4-methoxy-2,6-dinitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261079-62-2 | |
Record name | Benzoic acid, 3-hydroxy-4-methoxy-2,6-dinitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-hydroxy-4-methoxy-2,6-dinitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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